Tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry, particularly in the development of anticoagulant drugs. This compound is characterized by its intricate molecular structure and specific stereochemistry, which contribute to its biological activity.
The compound is synthesized through various methods, primarily detailed in patent literature and scientific studies focusing on its role as an intermediate in the synthesis of direct Factor Xa inhibitors, such as Edoxaban. The synthesis methodologies often involve the use of specific reagents and conditions to achieve high yields and desired stereoselectivity .
This compound belongs to the class of carbamates and is recognized for its potential pharmacological applications. It is particularly significant as a precursor in the synthesis of anticoagulants, which are crucial in managing thromboembolic disorders.
The synthesis of tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate typically involves multiple steps:
The synthesis often employs solvents like acetonitrile and bases such as triethylamine to facilitate reactions. Reaction conditions, including temperature and time, are optimized to enhance yield and purity. For instance, stirring times can range from 1 to 10 hours depending on the reaction phase .
The molecular structure of tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. For example, typical NMR data might include chemical shifts corresponding to various protons in the molecule .
The compound undergoes various chemical reactions that can modify its structure or enhance its properties:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and determine when purification is necessary. Conditions such as solvent choice and temperature are adjusted based on the specific reaction requirements .
Tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate acts primarily as an inhibitor of Factor Xa in the coagulation cascade. Its mechanism involves binding to the active site of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin.
Inhibition studies demonstrate that compounds like this one can effectively reduce thrombin generation in vitro, making them valuable candidates for anticoagulant therapy .
Relevant data indicate that these properties contribute significantly to its handling during synthesis and application phases.
Tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate serves primarily as an intermediate in the synthesis of anticoagulant drugs like Edoxaban. Its role as a direct Factor Xa inhibitor makes it crucial for developing treatments for conditions such as atrial fibrillation and deep vein thrombosis . Additionally, ongoing research explores its potential applications in other therapeutic areas due to its unique structural features and biological activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2